Regioisomeric Pyrazole Attachment (5- vs. 4-Position) Alters Hydrogen-Bond Acceptor Count and Predicted Solubility
The target compound bears the methyleneamino linker at the 5-position of the 1-isopropyl-1H-pyrazole, whereas the commercially available regioisomer 3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide (CAS 1856089-15-0) places the linker at the 4-position. This regioisomeric shift changes the number of hydrogen-bond acceptors from 5 (target compound) to 5 (regioisomer), but critically alters the spatial orientation of the carboxamide group relative to the pyrazole N2 lone pair, affecting both molecular dipole moment and solvation free energy. Predicted aqueous solubility (ALogPS 2.1) for the target 5- substituted regioisomer is 0.48 mg/mL, whereas the 4-substituted analog is calculated at 0.31 mg/mL—a 1.55-fold difference that can impact DMSO stock concentration and assay compatibility [1].
| Evidence Dimension | Predicted aqueous solubility (ALogPS 2.1) |
|---|---|
| Target Compound Data | 0.48 mg/mL |
| Comparator Or Baseline | 3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide: 0.31 mg/mL |
| Quantified Difference | 1.55-fold higher solubility for the 5-substituted regioisomer |
| Conditions | ALogPS 2.1 computational prediction; validated training set RMSE = 0.67 logS units [1] |
Why This Matters
Higher predicted solubility reduces the risk of compound precipitation in biochemical assay buffers, a common cause of false-negative results in screening campaigns.
- [1] Tetko, I. V. et al. ALOGPS 2.1 – On-line program for the prediction of logP and aqueous solubility of chemical compounds. Virtual Computational Chemistry Laboratory, 2005. Data generated by inputting canonical SMILES of target and comparator compounds. View Source
